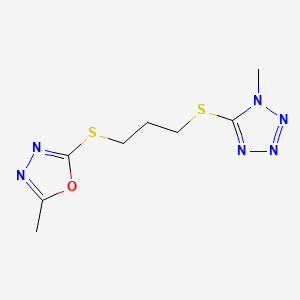
1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)-: is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are a class of synthetic organic heterocyclic compounds consisting of a five-membered ring of four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- typically involves the reaction of amines, triethyl orthoformate, and sodium azide through catalyzed reactions . The use of powerful diazotizing reagents like fluorosulfonyl azide enables the facile synthesis of tetrazoles under mild conditions . Additionally, the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts is a common method for synthesizing tetrazoles .
Industrial Production Methods: Industrial production of tetrazoles often involves the treatment of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . This method is advantageous due to its broad scope, allowing for the synthesis of various substituted tetrazoles from different nitriles .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include sodium azide, zinc salts, iodine, and silica-supported sodium hydrogen sulfate . Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions include substituted tetrazoles, sulfoxides, sulfones, and amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is used in the development of antifungal agents and quinoline derivatives . These derivatives have shown activity against mycobacterium tuberculosis and other pathogens .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different products .
Wirkmechanismus
The mechanism of action of 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- involves its interaction with molecular targets and pathways in biological systems. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing it to mimic the behavior of carboxylic acids in biological systems . This property is particularly useful in the design of pharmaceuticals, where the compound can bind to specific enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-5-aminotetrazole
- 5-Mercapto-1-methyltetrazole
- 5-Phenyltetrazole
- 1H-Tetrazole-1-acetic acid
Uniqueness: 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- is unique due to the presence of both tetrazole and oxadiazole rings. This dual-ring structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
80086-85-7 |
|---|---|
Molekularformel |
C8H12N6OS2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2-methyl-5-[3-(1-methyltetrazol-5-yl)sulfanylpropylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H12N6OS2/c1-6-9-11-8(15-6)17-5-3-4-16-7-10-12-13-14(7)2/h3-5H2,1-2H3 |
InChI-Schlüssel |
FDGHRMFPJSPQMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(O1)SCCCSC2=NN=NN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















